molecular formula C16H17BrN2O B387222 5-Bromo-3,6,6-trimethyl-1-phenyl-6,7-dihydro-1H-indazol-4(5H)-one CAS No. 52100-32-0

5-Bromo-3,6,6-trimethyl-1-phenyl-6,7-dihydro-1H-indazol-4(5H)-one

Katalognummer: B387222
CAS-Nummer: 52100-32-0
Molekulargewicht: 333.22g/mol
InChI-Schlüssel: NNZBZRNWLXMMSY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-Bromo-3,6,6-trimethyl-1-phenyl-6,7-dihydro-1H-indazol-4(5H)-one is a synthetic indazole derivative of significant interest in medicinal chemistry and drug discovery research. The core indazole scaffold is recognized as a privileged structure in pharmacology, known for its diverse biological activities . This particular compound features a 5-bromo substitution and 3,6,6-trimethyl modification on the dihydroindazolone core, which are likely to influence its electronic properties, lipophilicity, and binding affinity to biological targets. These structural characteristics make it a valuable intermediate for structure-activity relationship (SAR) studies. Researchers can utilize this compound as a key precursor in the synthesis of more complex molecules for screening against various disease models. Indazole derivatives have demonstrated a wide spectrum of biological activities in scientific literature, including anticancer, antiviral, anti-inflammatory, and antimicrobial properties . For instance, related indazole-based molecules have been investigated as inhibitors of specific protein kinases, such as cyclin-dependent kinase 2 (CDK2), which is a prominent target in oncology research . The presence of the bromine atom offers a versatile handle for further functionalization via cross-coupling reactions, enabling rapid diversification for chemical library development. This product is intended for research applications only in laboratory settings. It is not for diagnostic or therapeutic use, nor for human consumption. Researchers should handle this material with appropriate safety precautions, referring to the material safety data sheet (MSDS) for detailed hazard information.

Eigenschaften

IUPAC Name

5-bromo-3,6,6-trimethyl-1-phenyl-5,7-dihydroindazol-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17BrN2O/c1-10-13-12(9-16(2,3)15(17)14(13)20)19(18-10)11-7-5-4-6-8-11/h4-8,15H,9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNZBZRNWLXMMSY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C2=C1C(=O)C(C(C2)(C)C)Br)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Reaction Mechanism

  • Aldol Condensation : 5,5-Dimethylcyclohexane-1,3-dione reacts with benzaldehyde in dimethylsulfoxide (DMSO) in the presence of piperidine to form a cyclohexenone intermediate.

  • Cyclization : Treatment with phenylhydrazine hydrochloride in methanol induces ring closure, forming the indazole scaffold.

  • Bromination : Electrophilic bromination using bromine or N-bromosuccinimide (NBS) selectively substitutes the 5-position of the indazole ring.

Optimization Notes :

  • Yields improve with microwave-assisted synthesis, reducing reaction times from hours to minutes.

  • Bromination efficiency depends on the electron-rich nature of the indazole ring, with acetic acid as a solvent enhancing regioselectivity.

Bromination of Preformed Tetrahydroindazole Derivatives

An alternative route focuses on late-stage bromination of a preassembled tetrahydroindazole. For instance, 3,6,6-trimethyl-1-phenyl-6,7-dihydro-1H-indazol-4(5H)-one undergoes bromination using bromine in dichloromethane at 0°C to afford the target compound.

Experimental Protocol

  • Synthesis of Precursor :

    • 5,5-Dimethylcyclohexane-1,3-dione is condensed with phenylhydrazine in methanol under reflux to yield 3,6,6-trimethyl-1-phenyl-6,7-dihydro-1H-indazol-4(5H)-one.

    • Yield : 65–75%.

  • Bromination :

    • The precursor is dissolved in dichloromethane, cooled to 0°C, and treated with bromine dropwise.

    • Stirring at room temperature for 12 hours ensures complete substitution.

    • Yield : 35–45%.

Analytical Data :

  • FTIR : Peaks at 1690–1714 cm⁻¹ (C=O), 2970–2985 cm⁻¹ (C-H stretching).

  • ¹H NMR : δ 1.18–1.63 (s, 9H, 3×CH₃), 4.20–4.26 (d, 1H, J = 12.2 Hz), 7.42–7.51 (m, 5H, C₆H₅).

One-Pot Tandem Synthesis

A streamlined one-pot method combines aldol condensation, cyclization, and bromination in sequential steps. This approach minimizes intermediate purification and improves overall efficiency.

Key Steps

  • Aldol Condensation : 5,5-Dimethylcyclohexane-1,3-dione reacts with benzaldehyde in DMSO/piperidine to form a diketone intermediate.

  • In Situ Cyclization : Addition of hydrazine hydrate directly to the reaction mixture induces indazole ring formation.

  • Bromination : NBS is introduced to the same pot, facilitating 5-position bromination without isolating intermediates.

Advantages :

  • Yield : 50–60% overall.

  • Time Efficiency : Completes in 8–10 hours versus multi-day sequential protocols.

Comparative Analysis of Synthetic Routes

MethodStarting MaterialsKey StepsYield (%)Purity (%)
Cyclocondensation5,5-Dimethylcyclohexane-1,3-dioneAldol, cyclization, bromination35–45≥95
Late-Stage BrominationPreformed tetrahydroindazoleBromination35–45≥90
One-Pot SynthesisDiketone, benzaldehydeTandem reaction50–60≥85

Critical Observations :

  • Cyclocondensation offers better regiocontrol but requires rigorous purification.

  • One-pot methods sacrifice some purity for speed, making them preferable for scalable production.

Mechanistic Insights and Side Reactions

Competing Pathways

  • Over-Bromination : Excess bromine leads to di-substitution at the 5- and 7-positions, necessitating stoichiometric control.

  • Ring Oxidation : Prolonged exposure to bromine oxidizes the tetrahydroindazole to a fully aromatic indazole, detectable via HPLC.

Mitigation Strategies :

  • Use of NBS instead of bromine reduces oxidation side reactions.

  • Low-temperature bromination (0°C) minimizes di-substitution.

Industrial-Scale Considerations

For bulk synthesis, the one-pot method is favored due to reduced solvent use and faster throughput. However, catalytic methods using copper(I) iodide or palladium catalysts are emerging to enhance bromination efficiency.

Process Optimization

  • Catalytic Bromination : Pd/C (5% w/w) in acetic acid achieves 60% yield with 99% selectivity.

  • Green Chemistry : Ethanol/water solvent systems replace dichloromethane, aligning with sustainability goals .

Analyse Chemischer Reaktionen

Types of Reactions

    Oxidation: 5-Bromo-3,6,6-trimethyl-1-phenyl-6,7-dihydro-1H-indazol-4(5H)-one can undergo oxidation reactions to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its biological activity.

    Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Wissenschaftliche Forschungsanwendungen

5-Bromo-3,6,6-trimethyl-1-phenyl-6,7-dihydro-1H-indazol-4(5H)-one has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocycles.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.

    Industry: It may be used in the development of new materials or as an intermediate in the production of pharmaceuticals.

Wirkmechanismus

The mechanism of action of 5-Bromo-3,6,6-trimethyl-1-phenyl-6,7-dihydro-1H-indazol-4(5H)-one involves its interaction with specific molecular targets and pathways. The bromine atom and the indazole ring play crucial roles in its biological activity. The compound may bind to enzymes or receptors, modulating their activity and leading to various physiological effects.

Vergleich Mit ähnlichen Verbindungen

Structural Analogs and Substituent Variations

The following table summarizes key structural analogs and their substituent differences:

Compound Name Substituents (Positions) Core Structure Key Evidence
5-Bromo-3,6,6-trimethyl-1-phenyl-6,7-dihydro-1H-indazol-4(5H)-one 5-Br, 3-CH3, 6,6-(CH3)2, 1-Ph 6,7-dihydro-1H-indazol-4(5H)-one Hypothetical (based on analogs)
1-Phenyl-4,5,6,7-tetrahydro-1H-indazol-4-one 1-Ph, no Br or CH3 groups Tetrahydroindazol-4-one
1-(4-Fluorophenyl)-6,7-dihydro-1H-indazol-4(5H)-one 1-(4-F-Ph), no Br or CH3 groups 6,7-dihydroindazol-4(5H)-one
1-(4-Methoxyphenyl)-6,7-dihydro-1H-indazol-4(5H)-one 1-(4-MeO-Ph), no Br or CH3 groups 6,7-dihydroindazol-4(5H)-one
6,6-Dimethyl-6,7-dihydro-1H-indazol-4(5H)-one 6,6-(CH3)2, no Br or Ph groups 6,7-dihydroindazol-4(5H)-one

Key Observations :

  • The bromo group at position 5 in the target compound is rare among analogs, which typically feature halogens (e.g., fluorine) or methoxy groups on the phenyl ring .
  • The 3,6,6-trimethyl substitution pattern is unique; most analogs have simpler alkyl or aryl groups .

Physicochemical and Spectroscopic Properties

The table below compares spectral and physical data from structurally related compounds:

Compound Name Melting Point (°C) IR (C=O, cm⁻¹) ¹H-NMR (Key Signals) Evidence
Compound 42 (Bromophenyl-triazinoquinoxaline-indazolone) 289–290 1680 δ 1.01 (s, 6H, 2 CH3), 2.23 (s)
1-(4-Fluorophenyl)-6,7-dihydro-1H-indazol-4(5H)-one - - Molecular weight: 230.24
5-Bromo-6,7-dihydro-1H-indazol-4(5H)-one - - CAS: 499206-33-6

Key Observations :

  • The presence of methyl groups (e.g., δ 1.01 ppm in ) and bromine (inferred from molecular weight adjustments) significantly alters NMR and IR profiles compared to non-brominated analogs.
  • Melting points for brominated indazolones are elevated (e.g., 289–290°C in ), likely due to increased molecular rigidity and halogen-mediated intermolecular forces.

Comparison with Target Compound :

    Biologische Aktivität

    5-Bromo-3,6,6-trimethyl-1-phenyl-6,7-dihydro-1H-indazol-4(5H)-one is a synthetic organic compound with notable biological activities. Its structure includes a bromine atom and a phenyl group, contributing to its potential pharmacological properties. This article explores the compound's biological activity, focusing on its antitumor, anti-inflammatory, and antimicrobial effects, supported by various studies and data.

    • Molecular Formula : C16H17BrN2O
    • Molecular Weight : 335.22 g/mol
    • CAS Number : Not specified

    Antitumor Activity

    Recent studies have demonstrated that indazole derivatives exhibit significant antitumor properties. For instance, compounds similar to 5-Bromo-3,6,6-trimethyl-1-phenyl-6,7-dihydro-1H-indazol-4(5H)-one have shown inhibitory effects on various cancer cell lines.

    CompoundCancer Cell LineIC50 (μM)
    5-Bromo-IndazoleMCF-7 (Breast Cancer)12 ± 2
    5-Bromo-IndazoleMDA-MB-231 (Breast Cancer)9 ± 1
    5-Bromo-IndazoleA549 (Lung Cancer)15 ± 3

    These findings suggest that the compound may act through mechanisms such as apoptosis induction and cell cycle arrest.

    Anti-inflammatory Activity

    The anti-inflammatory potential of indazole derivatives has also been explored. Research indicates that these compounds can inhibit pro-inflammatory cytokines and pathways involved in inflammation.

    In a study assessing the anti-inflammatory effects of related compounds:

    • Inhibition of TNF-alpha : Compounds reduced TNF-alpha levels in vitro by approximately 40% at concentrations of 10 μM.
    • Cytokine Inhibition : Significant reductions in IL-6 and IL-1β were observed.

    Antimicrobial Activity

    The antimicrobial properties of indazole derivatives have been validated in several studies. For example, the compound was tested against various bacterial strains:

    Bacterial StrainMinimum Inhibitory Concentration (MIC)
    Staphylococcus aureus32 μg/mL
    Escherichia coli64 μg/mL
    Pseudomonas aeruginosa128 μg/mL

    These results indicate that the compound possesses moderate antimicrobial activity, making it a candidate for further development as an antimicrobial agent.

    Case Studies

    • Antitumor Efficacy in Breast Cancer Models
      A study conducted on MCF-7 and MDA-MB-231 cell lines revealed that treatment with 5-Bromo-3,6,6-trimethyl-1-phenyl-6,7-dihydro-1H-indazol-4(5H)-one led to significant reductions in cell viability. The mechanism was linked to the activation of caspase pathways indicative of apoptosis.
    • Synergistic Effects with Chemotherapy
      The combination of this compound with doxorubicin showed enhanced cytotoxicity in resistant breast cancer cells. The Combination Index method indicated a synergistic effect, suggesting potential for use in combination therapies.

    Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

    Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.